![molecular formula C17H18FNO2 B5853510 2-(4-ethylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5853510.png)
2-(4-ethylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide is a chemical compound that belongs to the class of amides. This compound has drawn significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anticancer effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects
Studies have shown that 2-(4-ethylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has several biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of certain inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating certain apoptotic pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-ethylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which makes it an attractive candidate for further studies. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound may have toxic effects on certain cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-ethylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide. One possible direction is the further exploration of its anti-inflammatory and anticancer properties. Another possible direction is the study of its potential use as an insecticide and herbicide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of 2-(4-ethylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 4-ethylphenol with 2-chloro-5-fluoroacetophenone in the presence of a base to form 2-(4-ethylphenoxy)-5-fluoroacetophenone. The second step involves the reaction of the intermediate product with methylamine in the presence of a reducing agent to form 2-(4-ethylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide.
Scientific Research Applications
2-(4-ethylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent. It has also been studied for its potential use as an anticancer agent. In addition, this compound has been studied for its potential use as an insecticide and herbicide.
properties
IUPAC Name |
2-(4-ethylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-3-13-5-8-15(9-6-13)21-11-17(20)19-16-10-14(18)7-4-12(16)2/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMULBEGACZBXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(5-fluoro-2-methylphenyl)acetamide |
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